molecular formula C27H42O4 B1673847 3,26-Dihydroxycholest-5-ene-16,22-dione CAS No. 468-99-5

3,26-Dihydroxycholest-5-ene-16,22-dione

Cat. No.: B1673847
CAS No.: 468-99-5
M. Wt: 430.6 g/mol
InChI Key: GDKGOXUWEBGZBY-WQTURIIHSA-N
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Description

3,26-Dihydroxycholest-5-ene-16,22-dione is a chemical compound with the molecular formula C27H42O4. It is a derivative of cholesterol, featuring hydroxyl groups at the 3rd and 26th positions and keto groups at the 16th and 22nd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,26-Dihydroxycholest-5-ene-16,22-dione typically involves multi-step organic reactions starting from cholesterol or its derivatives. The process includes selective oxidation and hydroxylation reactions to introduce the hydroxyl and keto groups at the specified positions. Common reagents used in these reactions include oxidizing agents like chromium trioxide and hydroxylating agents such as osmium tetroxide .

Industrial Production Methods: This includes the use of continuous flow reactors for efficient and controlled reactions, as well as purification methods like chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,26-Dihydroxycholest-5-ene-16,22-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .

Scientific Research Applications

3,26-Dihydroxycholest-5-ene-16,22-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3,26-Dihydroxycholest-5-ene-16,22-dione involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence cellular signaling pathways, and affect gene expression. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Uniqueness: 3,26-Dihydroxycholest-5-ene-16,22-dione is unique due to the presence of both hydroxyl and keto groups at specific positions, which confer distinct chemical and biological properties.

Properties

CAS No.

468-99-5

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-17-[(2S,6R)-7-hydroxy-6-methyl-3-oxoheptan-2-yl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C27H42O4/c1-16(15-28)5-8-23(30)17(2)25-24(31)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-22,25,28-29H,5,7-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,25+,26+,27+/m1/s1

InChI Key

GDKGOXUWEBGZBY-WQTURIIHSA-N

Isomeric SMILES

C[C@H](CCC(=O)[C@@H](C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO

SMILES

CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO

Canonical SMILES

CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO

Appearance

Solid powder

melting_point

196-199°C

64161-55-3

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kryptogenin;  Cryptogenin;  Cryptogenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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